

Technical Guide: NMR Characterization of (2-Bromo-4-methylphenyl)methanol

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Compound of Interest

Compound Name: (2-Bromo-4-methylphenyl)methanol
CAS No.: 824-53-3
Cat. No.: B1527726

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Executive Summary & Structural Context[2][3][4][5]

- Compound: **(2-Bromo-4-methylphenyl)methanol**[1]
- Formula:
- MW: 201.06 g/mol [1]
- Core Challenge: Distinguishing the three quaternary aromatic carbons and resolving the specific substituent effects of the bromine atom (heavy atom effect) versus the methyl and hydroxymethyl groups.

This molecule presents a tri-substituted benzene ring.[2] The

NMR spectrum will display 8 distinct signals in a non-symmetric environment. Definitive assignment requires understanding the interplay between the deshielding oxygen, the shielding heavy-atom bromine, and the inductive effects of the methyl group.

Experimental Methodology (The "How")

To ensure reproducibility and quantitative accuracy, the following protocol is recommended. This avoids common pitfalls like poor relaxation of quaternary carbons or solvent peak overlap.

Sample Preparation[1]

- Solvent:

(Chloroform-d) is the standard.

- Note: If the sample contains residual water, the benzylic hydroxyl proton may broaden or exchange, but the

signal for the benzylic carbon (

) remains sharp.[1]

- Concentration: 30–50 mg in 0.6 mL solvent. High concentration is preferred for to resolve quaternary carbons quickly.[1]

- Reference: Internal TMS (0.00 ppm) or the center triplet of

(77.16 ppm).[1]

Acquisition Parameters (Standard vs. Quantitative)

Most routine scans under-integrate quaternary carbons (C1, C2, C4).[1] For structural validation, use the Quantitative Protocol:

Parameter	Routine Setting	Quantitative / Structural Setting	Rationale
Pulse Sequence	zgpg30 (Power-gated)	zgig (Inverse-gated)	Eliminates NOE enhancement to ensure integration represents molar ratio.
Relaxation Delay (D1)	1.0 – 2.0 sec	5.0 – 10.0 sec	Quaternary carbons (C-Br, C-Me) have long times. ^[1] Short D1 saturates them, reducing signal. ^[1]
Scans (NS)	256–512	1024+	Necessary to see small quaternary peaks clearly above noise. ^[1]
Spectral Width	240 ppm	250 ppm	Ensures no folding of carbonyl impurities (if oxidation occurs). ^[1]

Structural Assignment & Chemical Shift Logic^[7]

The assignment below synthesizes experimental data from analogous systems (2-bromobenzyl alcohol and 4-bromotoluene) with calculated substituent increments.

The Aliphatic Region (10 – 70 ppm)

This region is diagnostic and usually free of interference.

- ~20.8 ppm (): The methyl carbon attached to the aromatic ring.
 - DEPT-135: Positive (Up).

- ~64.8 ppm (
-OH): The benzylic carbon. The electronegative oxygen deshields this carbon significantly.
 - DEPT-135:Negative (Down).

The Aromatic Region (120 – 150 ppm)

This region contains 6 carbons: 3 protonated (

) and 3 quaternary (

).^[1]

Table 1: Predicted Chemical Shift Assignments

Carbon Position	Type	Predicted Shift (ppm)	DEPT-135	Mechanistic Rationale
C2 (C-Br)		122.5	Invisible	Heavy Atom Effect: Bromine is shielding at the ipso position, counteracting the inductive withdrawal. ^[1] This is the most upfield quaternary signal.
C6 (CH)		128.0	Positive	Meta to the methyl and ortho to the benzylic group.
C5 (CH)		129.5	Positive	Ortho to the methyl group. ^[1]
C3 (CH)		133.0	Positive	Ortho to the Bromine (deshielding effect) and ortho to the Methyl. ^[1]
C1 (C-CH ₂ OH)		137.5	Invisible	Ipsso to the hydroxymethyl group. ^[1] Deshielded by oxygen proximity but slightly shielded by para-methyl.

C4 (C-Me)	139.0	Invisible	Ipsso to the methyl group.[1] Strongly deshielded by the methyl substituent effect (+9.3 ppm relative to benzene).
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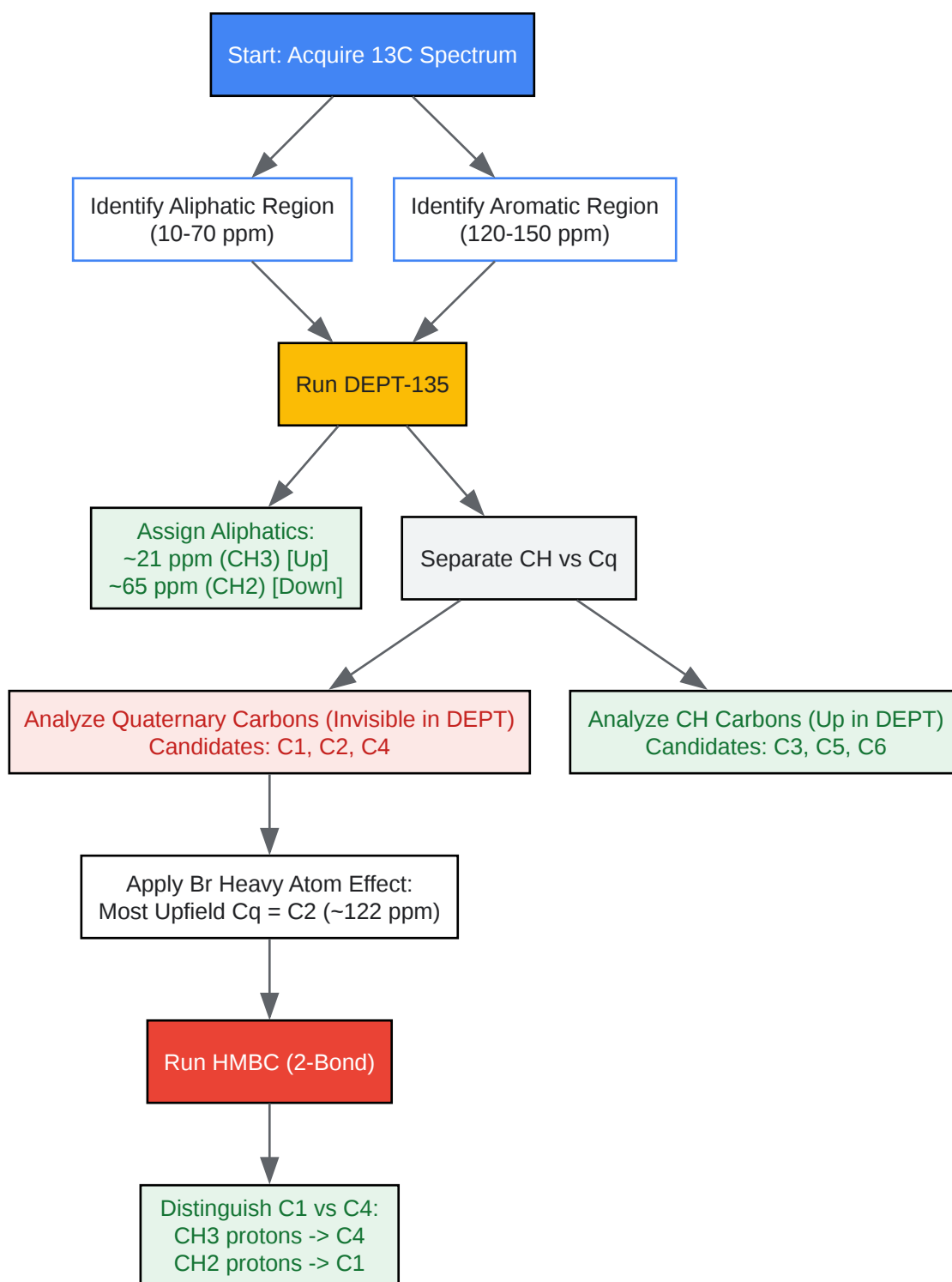


*Note on C1 vs C4: These two quaternary signals are close (137–139 ppm). [1] * Differentiation Strategy: Run an HMBC (Heteronuclear Multiple Bond Correlation).*

- The Methyl protons (ppm) will show a strong 2-bond correlation to C4.
- The Benzylic protons (ppm) will show a strong 2-bond correlation to C1.

Visualization: Assignment Logic Workflow

The following diagram illustrates the logical flow a researcher should follow to assign the spectrum of this molecule definitively, utilizing 1D and 2D NMR techniques.



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Caption: Logical workflow for assigning

signals using DEPT-135 and HMBC to resolve quaternary ambiguities.

Diagnostic Challenges & Troubleshooting

The "Missing" Carbon

Issue: Researchers often report seeing only 7 carbons instead of 8. Cause: The quaternary carbon attached to Bromine (C2) is often very broad or low intensity due to the quadrupolar relaxation of the bromine nucleus and the lack of NOE enhancement. Solution:

- Increase Relaxation Delay (D1) to >5 seconds.
- Apply Line Broadening (LB) of 1–2 Hz during processing to improve S/N ratio for broad peaks.

Solvent Impurities

Common impurities in the synthesis of this compound include:

- Benzyl Bromide derivative: If the OH is converted to Br. Look for a shift in the aliphatic from ~65 ppm to ~33 ppm.
- Aldehyde (Oxidation): Look for a carbonyl peak at ~190+ ppm.[1][3]

References

- Royal Society of Chemistry. (2011).[1] Supplementary Information: NMR data for substituted benzyl alcohols. Retrieved January 28, 2026, from [\[Link\]](#)[1]
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Sources

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